molecular formula C7H5BrF2O2S B2747517 Methyl 4-bromo-5-(difluoromethyl)thiophene-2-carboxylate CAS No. 1207557-47-8

Methyl 4-bromo-5-(difluoromethyl)thiophene-2-carboxylate

Cat. No.: B2747517
CAS No.: 1207557-47-8
M. Wt: 271.08
InChI Key: SYAUEMYKGPPNQA-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-(difluoromethyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C7H5BrF2O2S. It is a derivative of thiophene, a sulfur-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-5-(difluoromethyl)thiophene-2-carboxylate typically involves the bromination of a thiophene derivative followed by the introduction of a difluoromethyl group. One common method involves the use of bromine and a suitable catalyst to brominate the thiophene ring. The difluoromethyl group can be introduced using reagents such as difluoromethyl bromide under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and difluoromethylation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-(difluoromethyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

Methyl 4-bromo-5-(difluoromethyl)thiophene-2-carboxylate has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a precursor for bioactive molecules.

    Material Science: It is used in the development of novel materials with unique electronic properties.

    Agricultural Chemistry: The compound is explored for its potential use in the synthesis of agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-5-(trifluoromethyl)thiophene-2-carboxylate
  • Methyl 4-chloro-5-(difluoromethyl)thiophene-2-carboxylate
  • Methyl 4-bromo-5-(methyl)thiophene-2-carboxylate

Uniqueness

Methyl 4-bromo-5-(difluoromethyl)thiophene-2-carboxylate is unique due to the presence of both bromine and difluoromethyl groups on the thiophene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for forming unique bioactive compounds .

Properties

IUPAC Name

methyl 4-bromo-5-(difluoromethyl)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O2S/c1-12-7(11)4-2-3(8)5(13-4)6(9)10/h2,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAUEMYKGPPNQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(S1)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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